molecular formula C8H10N2O2 B2428572 3-(Dimethylamino)isonicotinic acid CAS No. 1439867-85-2

3-(Dimethylamino)isonicotinic acid

Cat. No.: B2428572
CAS No.: 1439867-85-2
M. Wt: 166.18
InChI Key: JMWNMSGVYCWLBT-UHFFFAOYSA-N
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Description

3-(Dimethylamino)isonicotinic acid is an organic compound that belongs to the class of pyridinecarboxylic acids It is a derivative of isonicotinic acid, where the hydrogen atom at the 3-position of the pyridine ring is replaced by a dimethylamino group

Mechanism of Action

Target of Action

It is structurally similar to isoniazid , a well-known antibiotic used to treat mycobacterial infections . Isoniazid is known to be active against organisms of the genus Mycobacterium, specifically M. tuberculosis, M. bovis, and M. kansasii .

Mode of Action

Isoniazid, a structurally related compound, is a prodrug that must be activated by bacterial catalase . Once activated, isoniazid inhibits the synthesis of mycolic acids, an essential component of the bacterial cell wall . At therapeutic levels, isoniazid is bactericidal against actively growing intracellular and extracellular Mycobacterium tuberculosis organisms .

Biochemical Pathways

Isoniazid, a structurally related compound, is known to inhibit the synthesis of mycolic acids, an essential component of the bacterial cell wall . This inhibition disrupts the cell wall synthesis pathway, leading to the death of the bacteria .

Pharmacokinetics

The pharmacokinetics of isoniazid, a structurally related compound, have been studied extensively . Isoniazid and its metabolites, acetylisoniazid, isonicotinic acid, and isonicotinuric acid, were investigated in humans by administering each compound intravenously to a rapid and slow isoniazid acetylator . Isoniazid was measured in blood, and the metabolites were determined in urine .

Result of Action

Isoniazid, a structurally related compound, is known to be bactericidal against actively growing intracellular and extracellular mycobacterium tuberculosis organisms . This suggests that 3-(Dimethylamino)isonicotinic acid may have similar bactericidal effects.

Biochemical Analysis

Biochemical Properties

It is known that isonicotinic acid derivatives interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and depends on the specific biochemical context .

Cellular Effects

It is known that isonicotinic acid derivatives can have significant effects on cell function . These effects can include impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that isonicotinic acid derivatives can interact with biomolecules at the molecular level, potentially leading to changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that isonicotinic acid derivatives can have long-term effects on cellular function . These effects can include changes in the product’s stability and degradation over time .

Dosage Effects in Animal Models

It is known that isonicotinic acid derivatives can have significant effects at high doses . These effects can include toxic or adverse effects .

Metabolic Pathways

It is known that isonicotinic acid derivatives can interact with various enzymes and cofactors . These interactions can potentially affect metabolic flux or metabolite levels .

Transport and Distribution

It is known that isonicotinic acid derivatives can interact with various transporters and binding proteins . These interactions can potentially affect the compound’s localization or accumulation .

Subcellular Localization

It is known that isonicotinic acid derivatives can be directed to specific compartments or organelles . This localization can potentially affect the compound’s activity or function .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)isonicotinic acid can be achieved through several methods. One common approach involves the alkylation of isonicotinic acid with dimethylamine. This reaction typically requires an acid catalyst and can be carried out using methanol or dimethyl ether as the methylating agent . Another method involves the reaction of isonicotinic acid with dimethylamine in the presence of a suitable solvent and catalyst under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale alkylation processes. These processes are optimized for high yield and purity, using continuous flow reactors and advanced separation techniques to isolate the desired product. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)isonicotinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions include N-oxides, alcohols, aldehydes, and various substituted derivatives. These products can be further utilized in different applications, including pharmaceuticals and materials science.

Scientific Research Applications

3-(Dimethylamino)isonicotinic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Isonicotinic acid: A precursor to 3-(Dimethylamino)isonicotinic acid, differing by the absence of the dimethylamino group.

    Nicotinic acid: An isomer with the carboxyl group at the 3-position instead of the 4-position.

    Picolinic acid: Another isomer with the carboxyl group at the 2-position.

Uniqueness

This compound is unique due to the presence of the dimethylamino group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-(dimethylamino)pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-10(2)7-5-9-4-3-6(7)8(11)12/h3-5H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMWNMSGVYCWLBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=CN=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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